molecular formula C9H13NO2S B1434861 Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate CAS No. 1803586-63-1

Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate

Cat. No.: B1434861
CAS No.: 1803586-63-1
M. Wt: 199.27 g/mol
InChI Key: SHXQIYBNJLXFFO-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a heterocyclic organic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a butanoate ester moiety at position 2 (Figure 1). Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. While direct data on this compound’s synthesis or applications are absent in the provided evidence, structural analogs suggest its relevance in drug discovery, particularly as a prodrug or intermediate for bioactive molecules .

Properties

IUPAC Name

methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-6-13-8(10-7)4-3-5-9(11)12-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXQIYBNJLXFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole ring is typically synthesized via cyclization reactions involving thioamide and α-haloketone derivatives. A common method includes:

  • Cyclization of thioamide with α-haloketone:
    The reaction between a thioamide precursor and an α-haloketone under controlled conditions leads to the formation of the thiazole ring via nucleophilic substitution and ring closure. This method allows for the introduction of the 4-methyl substituent on the thiazole ring by selecting appropriately substituted starting materials.

  • Reaction conditions:
    These reactions are usually conducted in polar solvents such as ethanol or dichloromethane at elevated temperatures to enhance solubility and reaction kinetics. Catalysts such as acids or bases may be employed to facilitate cyclization.

Introduction of Butanoate Ester Side Chain

Once the thiazole core is established, the butanoate ester can be introduced by:

  • Esterification of 4-(4-methyl-1,3-thiazol-2-yl)butanoic acid:
    The corresponding carboxylic acid derivative can be esterified using methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the methyl ester.

  • Direct coupling with methyl butanoate derivatives:
    Alternatively, nucleophilic substitution or coupling reactions between the thiazole intermediate and methyl butanoate or its activated derivatives (e.g., methyl butanoyl chloride) can be employed.

  • Industrial-scale synthesis:
    On a larger scale, continuous flow reactors and optimized reaction parameters (temperature, solvent, catalysts) are used to improve yield and purity. The use of catalysts and controlled solvent systems enhances reaction efficiency and scalability.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description
1. Thiazole ring formation Thioamide + α-haloketone, solvent (EtOH or CH2Cl2), reflux Cyclization to form 4-methyl-1,3-thiazole intermediate
2. Side chain introduction 4-(4-methyl-1,3-thiazol-2-yl)butanoic acid + MeOH, acid catalyst, reflux Esterification to methyl ester
3. Purification Recrystallization from suitable solvent (e.g., dioxane or methanol) Isolation of pure this compound

Data Table: Summary of Preparation Conditions

Parameter Typical Conditions Notes
Solvent Ethanol, dichloromethane, methanol Polar solvents preferred
Temperature Reflux (~78–110 °C depending on solvent) Ensures complete reaction
Catalyst Acid catalysts (HCl, H2SO4, p-TsOH) Facilitates esterification and cyclization
Reaction Time 3–6 hours Monitored by TLC for completion
Purification Method Filtration, recrystallization To achieve high purity
Yield Moderate to high (varies with scale and conditions) Industrial scale optimized for yield

Research Findings and Optimization Insights

  • Catalyst selection: Acid catalysts improve esterification efficiency; however, catalyst strength and amount must be optimized to avoid side reactions or degradation of the thiazole ring.

  • Solvent effects: Polar protic solvents such as ethanol and methanol are beneficial for both cyclization and esterification steps, enhancing solubility and reaction rates.

  • Temperature control: Maintaining reflux conditions ensures complete conversion but requires careful monitoring to prevent decomposition.

  • Continuous flow synthesis: Industrial methods employ continuous flow reactors to improve reaction control, reproducibility, and scalability, leading to higher purity and yield.

  • Purification: Recrystallization from solvents like dioxane or methanol is effective for isolating the target ester with high purity.

Notes on Related Compounds and Analogues

  • Sodium salts of related compounds such as Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate are synthesized via neutralization of the acid form with sodium hydroxide, typically after ring formation and side chain introduction.

  • Structural analogues with different substituents on the thiazole ring or variations in the alkyl chain length follow similar synthetic routes, allowing for modular synthesis and functionalization.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate is recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals. Its thiazole structure is associated with diverse pharmacological properties, making it a candidate for developing drugs targeting infectious diseases and other health conditions. The compound enhances drug efficacy and specificity due to its ability to interact with biological targets effectively .

Potential Drug Candidates
Research indicates that this compound may serve as a potential drug candidate for treating conditions such as bacterial infections and cancer. Its structural features allow for modifications that can lead to the development of novel therapeutic agents with improved bioactivity.

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is utilized in formulating agrochemicals. It provides effective pest control solutions while minimizing environmental impact, aligning with sustainable farming practices. The compound's ability to function as an insecticide or fungicide makes it valuable in crop protection strategies .

Biochemical Research

Enzyme Inhibition Studies
The compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. These studies are critical for understanding biological processes and disease mechanisms, particularly in metabolic disorders and cancer biology. By elucidating how this compound interacts with enzymes, researchers can gain insights into potential therapeutic targets .

Material Science

Development of Novel Materials
In material science, this compound is explored for its potential in developing new materials with unique properties. It shows promise in applications requiring improved thermal stability and resistance to degradation, which are beneficial for various industrial uses. The incorporation of thiazole derivatives into polymer matrices may enhance material performance .

Flavor and Fragrance Industry

Sensory Applications
this compound finds applications in the flavor and fragrance industry due to its contribution to creating appealing sensory experiences in food and cosmetic products. Its unique chemical properties allow it to be used as a flavoring agent that can enhance the taste profile of various products .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
Methyl 4-(1,3-thiazol-2-yl)butanoateStructureLacks a methyl group on the thiazole ring
5-MethylthiazoleStructureSimpler structure; primarily used in flavoring
2-Amino-5-methylthiazoleStructureContains an amino group; relevant in pharmaceuticals

The comparison highlights how this compound stands out due to its specific ester functionality combined with the methyl-substituted thiazole ring, enhancing its biological activities compared to simpler derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the thiazole ring.

Comparison with Similar Compounds

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

Key Differences :

  • Core Structure: Replaces the thiazole ring with a benzoimidazole scaffold, introducing additional nitrogen atoms and a benzyl-hydroxyethylamino substituent .
  • Functional Groups: Ethyl ester (vs. methyl ester) and polar amino groups increase solubility but reduce lipophilicity compared to the target compound.
  • Synthesis: Prepared via Schiff base formation with benzaldehyde and acetic acid in methanol, a method distinct from typical thiazole syntheses (e.g., Hantzsch cyclization) .

Implications : The benzoimidazole core may confer central nervous system (CNS) activity, as seen in anxiolytic compounds like MPEP (), though biological data for this specific analog are unavailable .

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Key Differences :

  • Substituent Positions: Methyl group at thiazole position 2 (vs. 4 in the target compound) and a benzoic acid substituent (vs. butanoate ester) .
  • Physical Properties : Melting point (139.5–140°C) reflects high crystallinity due to hydrogen bonding from the carboxylic acid group. The target compound’s ester group would likely reduce melting temperature and increase volatility.

Pyrido-Pyrimidinone Derivatives with Thiazole Substituents (Patent Compounds)

Key Differences :

  • Core Structure: Complex heterocycles like pyrido-pyrimidinones integrated with thiazole rings (e.g., 2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) .
  • Functional Groups : Amine and ketone groups dominate, differing from the ester in the target compound.
  • Bioactivity : Such structures are often explored for kinase inhibition or antimicrobial activity, suggesting the target compound’s thiazole-ester motif could be tailored for similar applications .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Thiazole Substituents Key Functional Groups Physical Properties (if known) Potential Applications
Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate 1,3-Thiazole 4-methyl, 2-butanoate Methyl ester Not reported Prodrug, pharmaceutical intermediate
Ethyl 4-(5-(benzyl...)butanoate Benzoimidazole N/A Ethyl ester, amine Synthesis described CNS-targeted drug candidate
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 1,3-Thiazole + benzoic acid 2-methyl, 4-thiazolyl Carboxylic acid mp 139.5–140°C Synthetic reagent
2-(4-Methyl-1,3-thiazol-2-yl)pyrido-pyrimidinone Pyrido-pyrimidinone 4-methyl, 2-thiazolyl Amine, ketone Not reported Kinase inhibitor, antimicrobial

Biological Activity

Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate is a thiazole-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring linked to a butanoate moiety, which enhances its reactivity and biological activity. The thiazole structure is known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Structural Comparison

Compound NameStructureUnique Features
Methyl 4-(1,3-thiazol-2-yl)butanoateStructureLacks a methyl group on the thiazole ring
5-MethylthiazoleStructureSimpler structure; primarily used in flavoring
2-Amino-5-methylthiazoleStructureContains an amino group; relevant in pharmaceuticals

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism involves interference with microbial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases .

Anticancer Potential

This compound has shown promise in anticancer research . In vitro studies indicate that it can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been linked to increased multipolar mitosis in cancer cells, which can lead to cell death .

The mechanism of action of this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can bind to enzymes critical for microbial survival and cancer cell proliferation.
  • Cell Signaling Modulation : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) : The compound may influence ROS levels in cells, contributing to its anticancer effects through oxidative stress mechanisms .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antibacterial Testing : A study evaluated its effectiveness against several bacterial strains using standard agar diffusion methods, showing significant inhibition zones compared to control groups .
  • In Vitro Cancer Cell Studies : Research demonstrated that treatment with the compound led to increased apoptosis rates in human cancer cell lines. The study utilized flow cytometry to quantify apoptotic cells after treatment with varying concentrations of the compound .
  • Inflammation Models : In animal models of inflammation, this compound reduced edema and inflammation markers significantly compared to untreated controls .

Q & A

Q. What are the established synthetic routes for Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate?

The compound can be synthesized via cyclization of 2-cyano thioacetamide with α-haloketones (e.g., chloroacetone) under reflux in polar aprotic solvents like DMF. Alternatively, nucleophilic substitution of preformed thiazole intermediates with methyl esters may be employed. Purification typically involves column chromatography or recrystallization .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and ester functionality.
  • IR : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and thiazole ring vibrations.
  • Mass Spectrometry : High-resolution MS for molecular ion validation.
  • X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .

Q. How can researchers assess the purity of this compound?

Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N, S). Residual solvents are quantified using GC-MS .

Q. What safety precautions are necessary during handling?

The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles), work in a fume hood, and follow GHS guidelines (Signal Word: Warning). Waste must be disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization includes:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
  • Solvent effects : Testing polar aprotic solvents (DMF, DMSO) for improved solubility.
  • Temperature control : Reflux conditions vs. microwave-assisted synthesis for faster kinetics .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Conflicting NMR peaks (e.g., overlapping signals) are addressed via:

  • 2D NMR : HSQC and HMBC to assign 13C^{13}C-1H^1H correlations.
  • Comparative analysis : Cross-referencing with analogous thiazole derivatives (e.g., 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile) .

Q. How is computational modeling applied to predict biological activity?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like TGFβR1. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the thiazole ring) based on structural analogs (e.g., 5-(1,3-benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole) .

Q. What in vitro assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition : TGFβR1 kinase assays (IC50_{50} determination via fluorescence polarization).
  • Antiviral screening : Plaque reduction assays against herpes simplex virus, inspired by related thiazole-acetamide derivatives .

Q. How do researchers address stability issues during storage?

Stability is maintained by:

  • Storage conditions : Desiccated at -20°C under inert gas (N2_2).
  • Stability-indicating assays : Periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the ester group) .

Q. What methods validate synthetic intermediates during multi-step synthesis?

Intermediate tracking involves:

  • TLC monitoring : Using silica plates and UV visualization.
  • In-situ IR : To confirm reaction progress (e.g., disappearance of starting material peaks).
  • Isolation via flash chromatography : For high-purity intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate

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